molecular formula C14H19NO B4984486 4-(diethylamino)-1-phenyl-2-butyn-1-ol

4-(diethylamino)-1-phenyl-2-butyn-1-ol

Cat. No.: B4984486
M. Wt: 217.31 g/mol
InChI Key: IUBSFDOHSKQPQS-UHFFFAOYSA-N
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Description

4-(Diethylamino)-1-phenyl-2-butyn-1-ol is a tertiary alcohol characterized by a propargyl alcohol backbone (C≡C-CH₂-OH) substituted with a phenyl group at position 1 and a diethylamino group at position 2.

Properties

IUPAC Name

4-(diethylamino)-1-phenylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-15(4-2)12-8-11-14(16)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSFDOHSKQPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(diethylamino)-1-phenyl-2-butyn-1-ol can be highlighted through comparison with analogous compounds. Below is a detailed analysis based on substituent effects, reactivity, and applications:

Structural Analogues

Compound Name Key Substituents Functional Groups Applications/Properties
This compound Phenyl (C₆H₅), Diethylamino (NEt₂) Alkyne (C≡C), Alcohol (-OH) Synthetic intermediate, potential bioactive properties
4-Phenyl-2-(phenylseleno)-butan-1-ol Phenyl, Phenylseleno (SePh) Alcohol (-OH), Selenide (Se) Chelating agents, organoselenium chemistry
4-Methyl-1-phenylpentan-2-ol Phenyl, Methyl (CH₃) Secondary alcohol (-OH) Fragrance industry, solvent properties
7-(Diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)coumarin Diethylamino, Benzimidazole Coumarin core, Fluorescent groups Fluorescent probes, bioimaging

Reactivity and Functional Group Interactions

  • Alkyne vs. Selenide/Saturated Chains: The alkyne group in this compound enables click chemistry (e.g., Huisgen cycloaddition), whereas phenylseleno derivatives (e.g., 4-phenyl-2-(phenylseleno)-butan-1-ol) participate in redox reactions due to selenium’s electrophilicity .
  • Diethylamino Group: The electron-rich diethylamino group enhances solubility in polar solvents and may stabilize intermediates in polymerization or photochemical reactions, as seen in azo-monomer synthesis .

Research Findings and Limitations

  • Synthesis Challenges: Unlike the azo-monomer M1 in , which achieves 91% yield via IPRO-mediated condensation, the propargyl alcohol structure of this compound may require specialized catalysts (e.g., copper or palladium) for alkyne functionalization.
  • Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity are absent in the provided evidence, necessitating further characterization.

Q & A

Q. What computational tools predict its interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 1ACJ) to map binding affinities.
  • MD Simulations : Analyze hydrogen bonding between the hydroxyl group and catalytic triads (e.g., Ser203 in AChE) .

Key Research Gaps

  • Degradation Pathways : Limited data on long-term stability under ambient conditions.
  • Enantiomer-Specific Bioactivity : No studies compare R/S forms in pharmacological models.

For further inquiries, consult regulatory databases (e.g., EPA DSSTox ) or synthetic protocols from TCI America .

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